molecular formula C25H31NO8S B13850597 tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

Cat. No.: B13850597
M. Wt: 505.6 g/mol
InChI Key: CXRUUTCENMQYHA-HOJNNBGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate: is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate involves multiple steps. The process typically starts with the preparation of the core pyridine structure, followed by the introduction of the dioxino and sulfonyloxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase efficiency and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonyloxy group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways, particularly those involving sulfonyloxy and hydroxy groups.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The hydroxy and sulfonyloxy groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison: While these compounds share some structural similarities, such as the presence of tert-butyl and pyridine or oxazine rings, tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate is unique due to its additional functional groups. These groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H31NO8S

Molecular Weight

505.6 g/mol

IUPAC Name

tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C25H31NO8S/c1-16-10-12-18(13-11-16)35(29,30)34-20-14-26(24(28)33-25(2,3)4)19-15-31-23(32-22(19)21(20)27)17-8-6-5-7-9-17/h5-13,19-23,27H,14-15H2,1-4H3/t19-,20+,21-,22-,23?/m1/s1

InChI Key

CXRUUTCENMQYHA-HOJNNBGMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CN([C@@H]3COC(O[C@H]3[C@@H]2O)C4=CC=CC=C4)C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C3COC(OC3C2O)C4=CC=CC=C4)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.